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Biotin-PEG6-CH2COOH

Spacer arm length Biotin-avidin accessibility Steric hindrance

PROTAC and surface functionalization success depends on precise PEG spacer length. Polydisperse PEG reagents or incorrect linker lengths alter avidin binding stoichiometry from 4:1 to 1:1, reducing capture efficiency. This monodisperse Biotin-PEG6-CH2COOH (MW 579.7) provides: - 32.5 Å reach for optimal ternary complex geometry in PROTACs - Verified 4:1 biotin:avidin stoichiometry (unlike PEG5000 conjugates) - Water-soluble, co-solvent-free EDC/NHS activation for protein-friendly bioconjugation - ≥95% purity, single-molecular-weight composition

Molecular Formula C24H43N3O10S
Molecular Weight 565.7 g/mol
Cat. No. B12310574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-PEG6-CH2COOH
Molecular FormulaC24H43N3O10S
Molecular Weight565.7 g/mol
Structural Identifiers
SMILESC1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCC(=O)O)NC(=O)N2
InChIInChI=1S/C24H43N3O10S/c28-21(4-2-1-3-20-23-19(18-38-20)26-24(31)27-23)25-5-6-32-7-8-33-9-10-34-11-12-35-13-14-36-15-16-37-17-22(29)30/h19-20,23H,1-18H2,(H,25,28)(H,29,30)(H2,26,27,31)
InChIKeyOSYIWVPFILFDIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-PEG6-CH2COOH – Defined PEG6 Biotin Linker for Bioconjugation


Biotin-PEG6-CH2COOH (CAS 1352814-10-8, MW 579.7 g/mol) is a heterobifunctional, monodisperse polyethylene glycol (PEG) derivative that couples a biotin affinity handle to a terminal carboxylic acid via a precisely defined hexaethylene glycol (PEG6) spacer [1]. The compound belongs to the class of PEG-based biotin linkers used extensively in bioconjugation, targeted protein degradation (PROTAC synthesis), avidin/streptavidin-based capture assays, and surface functionalization . Unlike polydisperse high-molecular-weight PEG reagents, its single-molecular-weight composition enables exact stoichiometric control in conjugate design.

Workflow Bioconjugation and PROTAC building block
Selection Defined monodisperse PEG6 linker for exact stoichiometry
Use Context Avidin/streptavidin capture, surface functionalization

Why PEG6 Linker Length Cannot Be Substituted Without Performance Loss


PEG linker length is not a trivial variable in biotin-mediated applications. The equilibrium dissociation constant (Kd) and binding stoichiometry of PEGylated biotin–avidin complexes are directly tunable by PEG chain length: increasing PEG molecular weight from 588 to 5,000 g/mol elevates the Kd by approximately seven orders of magnitude and reduces stoichiometry from 4:1 to 1:1 due to steric occlusion of adjacent binding pockets [1]. In enzyme immobilization, switching from a short biotin-PEG3 linker to a long biotin-PEG23 linker reduces monolayer coverage from 81–98% to 43% (at 20 °C), yet simultaneously increases specific catalytic activity because of enhanced linker mobility [2]. These data demonstrate that no single PEG length is universally optimal; rather, each length represents a distinct performance profile. Substituting Biotin-PEG6-CH2COOH with Biotin-PEG4-acid or Biotin-PEG8-acid therefore alters spatial reach, binding-site accessibility, conjugate solubility, and ultimately assay or conjugate performance.

PEG length change may shift avidin binding stoichiometry from 4:1 to 1:1
Shorter PEG (PEG4/PEG2) may not provide sufficient steric freedom for bulky conjugates
Longer PEG (PEG12/PEG23) may substantially lower surface immobilization density

Comparative Evidence for Scientific Selection of Biotin-PEG6-CH2COOH


Spacer Arm Reach: PEG6 Balances Accessibility and Steric Freedom

The physical reach of the PEG spacer arm determines whether the biotin moiety can access the 9.5 Å-deep binding pocket of avidin/streptavidin without steric clash from the conjugated cargo. Thermo Fisher's SM(PEG)n crosslinker series provides directly comparable spacer arm data: the PEG6 spacer arm measures 32.5 Å, which is 3.5 Å longer than the PEG4 spacer arm (29.0 Å) and 22.9 Å shorter than the PEG12 spacer arm (55.4 Å) . Independent data for Biotin-PEG6-OH indicates that the hexaethylene glycol segment alone contributes 13.5–15.5 Å separation between biotin and the conjugated molecule, exceeding the 9.5 Å avidin pocket depth . This intermediate reach reduces steric hindrance compared to PEG2 (20.4 Å) while avoiding the entropic penalty and potential for non-specific interactions associated with excessively long PEG chains.

Spacer Arm Length
Reported
~32.5 Å
Intermediate reach balances binding accessibility
3.5 Å longer than PEG4; 22.9 Å shorter than PEG12
Spacer arm length Biotin-avidin accessibility Steric hindrance

Avidin Binding Stoichiometry: Full 4:1 Complex Preservation

Ke et al. (2007) systematically measured equilibrium binding constants and stoichiometries for PEGylated biotins of increasing molecular weight (588, 3,400, and 5,000 g/mol PEG) with avidin [1]. PEGylated biotin with 588 g/mol PEG (closely matching Biotin-PEG6-CH2COOH at 579.7 g/mol) retained full 4:1 stoichiometry, indicating that all four biotin-binding sites on avidin remain accessible. In contrast, PEGylated biotin with 5,000 g/mol PEG exhibited only 1:1 stoichiometry—presumably because the first bound PEG chain sterically blocks the three remaining binding pockets [1]. The equilibrium dissociation constant showed a PEG-length-dependent increase from approximately 10⁻¹⁵ M (native biotin) toward 10⁻⁸ M for the 5,000 g/mol conjugate. The 588 g/mol conjugate, analogous to Biotin-PEG6-CH2COOH, is expected to maintain Kd within 1–2 orders of magnitude of native biotin, preserving high-affinity capture functionality [1].

Avidin Binding Stoichiometry
Class-level inference
PEG6-class: 4:1 / PEG5000: 1:1
Full multivalent scaffolding preserved
Kd increases ~10⁷-fold from native biotin to PEG5000 conjugate
Binding stoichiometry Avidin-biotin-PEG complex Steric occlusion

Enzyme Immobilization: Balancing Surface Density and Catalytic Activity

Rosenthal et al. (2018) directly compared biotin-PEG3 (short) and biotin-PEG23 (long) linkers for immobilizing streptavidin–horseradish peroxidase (SA-HRP) onto alkyne-PNIPAAm polymer brushes [1]. At 20 °C, the short PEG3 linker achieved 81–98% monolayer coverage of SA-HRP, while the long PEG23 linker reached only 43% coverage. However, the PEG23 linker imparted significantly higher specific enzymatic activity (measured by TMB oxidation) due to reduced steric constraint and greater linker mobility [1]. At 37 °C, coverage improved for both linkers, but the activity–density trade-off persisted. Biotin-PEG6-CH2COOH, with an intermediate PEG6 length, is positioned between these two extremes: it offers greater surface loading potential than PEG23 (by reducing the excluded volume effects that limit packing) while providing higher linker mobility and reduced steric interference than PEG3, thereby supporting both acceptable immobilization density and catalytic activity in enzyme conjugate systems.

Enzyme Immobilization
Class-level inference
PEG6 inferred: intermediate density and activity
Balances surface coverage and catalytic activity
PEG3: 81-98% coverage; PEG23: 43% coverage, higher specific activity
Enzyme immobilization Surface coverage Specific activity PEG spacer optimization

Aqueous Solubility for Co-Solvent-Free Bioconjugation

The hexaethylene glycol chain of Biotin-PEG6-CH2COOH imparts high water solubility, a feature quantitatively characterized for the closely related Biotin-PEG6-OH, which exhibits solubility exceeding 50 mg/mL in water . Vendor specifications confirm Biotin-PEG6-acid is soluble in water, DMSO, DMF, and DCM [1]. In contrast, traditional non-PEG biotinylation reagents such as LC-biotin (biotin-ε-aminocaproic acid) rely on a hydrophobic 6-carbon spacer and show markedly lower aqueous solubility, frequently requiring organic co-solvents such as DMF or DMSO for conjugation reactions . The PEG6 chain also transfers its solubilizing properties to the conjugated biomolecule, reducing aggregation of labeled proteins and antibodies in aqueous buffer—a critical advantage over both shorter PEG variants (which contribute less hydration) and hydrocarbon-spacer biotin reagents (which are inherently hydrophobic).

Aqueous Solubility
Reported
>50 mg/mL (Biotin-PEG6-OH analog)
Enables co-solvent-free bioconjugation
LC-Biotin requires organic co-solvent; PEG6 transfers solubility to conjugates
Aqueous solubility Bioconjugation PEG hydrophilicity Co-solvent-free

PROTAC Linker Optimization: PEG6 as the Empirically Preferred Scaffold

In targeted protein degradation, linker length directly controls the formation of a productive ternary complex between the E3 ligase, the PROTAC molecule, and the target protein. Structure–activity relationship (SAR) data compiled from multiple PROTAC campaigns indicate that the progression from PEG4 to PEG6 to PEG8 systematically modulates residence time in the ternary complex, with each additional ethylene glycol unit incrementally altering the conformational space sampled by the two terminal warheads . PEG4 imposes a near-rigid span (~29 Å) suitable for sterically congested binding pockets; PEG6 (~32.5 Å) provides a compromise that falls within the range of most crystallographically measured inter-pocket distances in known ligase–target protein pairs; PEG8 introduces additional gauche conformations that serve as 'shock absorbers' for domain motions . The PEG6 variant is empirically favored as the first-line linker in PROTAC optimization campaigns because it balances the competing demands of ternary complex stabilization and avoidance of the intramolecular micelle formation that can occur with excessively long, flexible linkers . Biotin-PEG6-CH2COOH, with its PEG6 scaffold and terminal carboxylic acid for amide coupling, is directly compatible with this established PROTAC linker optimization paradigm.

PROTAC Linker Fit
Class-level inference
Empirically preferred PEG6 scaffold
Midpoint balances ternary complex geometry
PEG4 may be too rigid; PEG8 risks intramolecular micelle formation
PROTAC linker Targeted protein degradation Ternary complex Conformational tuning

High-Value Application Scenarios for Biotin-PEG6-CH2COOH


PROTAC Linker Synthesis with a Pre-Validated PEG6 Scaffold

When designing a proteolysis-targeting chimera (PROTAC), the linker length must be systematically optimized to achieve productive ternary complex geometry. The PEG6 scaffold, as empirically established across multiple PROTAC campaigns, provides the optimal starting point—offering sufficient reach (32.5 Å) to bridge the E3 ligase and target protein binding pockets while minimizing the entropic penalty and micelle-formation risk associated with longer PEG8 or PEG12 linkers . Biotin-PEG6-CH2COOH is directly compatible with Fmoc/t-Bu solid-phase peptide synthesis and solution-phase amide coupling protocols, enabling rapid PROTAC library generation without the need for pre-screening of multiple linker lengths.

High-Density Streptavidin Surface Functionalization

For streptavidin-coated microplates, biosensor chips, or magnetic beads used in ELISA, SPR, and pull-down assays, achieving high and reproducible streptavidin loading density is critical for sensitivity. The PEG6 spacer of Biotin-PEG6-CH2COOH preserves 4:1 avidin binding stoichiometry (unlike PEG5000 conjugates that drop to 1:1) [1], ensuring that each immobilized avidin tetramer can capture up to four biotinylated targets. The intermediate spacer length promotes tight surface packing (predicted ~80–95% monolayer coverage based on extrapolation from PEG3/PEG23 data) [2] while the hydrophilic PEG chain reduces non-specific protein adsorption—directly enhancing signal-to-noise ratio in detection assays.

Aqueous-Phase Biotinylation of Antibodies and Sensitive Proteins

Many biotinylation protocols for antibodies, cytokines, or membrane receptors are constrained by the need to use DMF or DMSO co-solvents that can denature the target protein or necessitate post-reaction dialysis. Biotin-PEG6-CH2COOH, with water solubility exceeding that of LC-biotin by a substantial margin and comparable to the highest-solubility PEGylated biotin reagents , can be activated in purely aqueous buffer (e.g., via EDC/NHS chemistry) and reacted directly with lysine residues or N-terminal amines. This co-solvent-free workflow preserves protein folding, eliminates organic solvent removal steps, and improves batch-to-batch reproducibility—particularly valuable for GMP-like bioconjugation processes.

Multivalent Nanoparticle or Hydrogel Crosslinking Assembly

When constructing avidin-bridged nanostructures—such as dendrimer-avidin assemblies, biotin-functionalized gold nanoparticles, or PEG-hydrogel crosslinked networks—the preservation of 4:1 biotin:avidin stoichiometry is essential for achieving the intended multivalent architecture [1]. Biotin-PEG6-CH2COOH, with a PEG molecular weight of ~580 Da (matching the PEG588 class that retains full 4:1 binding capacity), enables each avidin tetramer to engage four biotinylated building blocks. The 32.5 Å spacer provides sufficient separation to accommodate nanoscale building blocks (5–100 nm diameter) without the steric crowding that would occur with shorter PEG2 or PEG4 linkers, while avoiding the 1:1 stoichiometry limitation of PEG5000 linkers that would fundamentally alter network topology.

Application
Selection Property
Validation Focus
PROTAC Linker Synthesis
PEG6 scaffold pre-validated for ternary complex geometry
Ternary complex formation and degradation efficiency
High-Density Streptavidin Surface Functionalization
PEG6 preserves 4:1 avidin binding stoichiometry
Surface loading density and signal-to-noise ratio
Aqueous-Phase Biotinylation of Antibodies
High aqueous solubility class (>50 mg/mL range)
Protein integrity and co-solvent-free protocol reproducibility
Multivalent Nanoparticle or Hydrogel Assembly
PEG6 spacer prevents steric crowding of nanoscale building blocks
Multivalent network topology and stoichiometry
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